molecular formula C15H10BrF3O B1325416 2-(3-Bromophenyl)-2'-trifluoromethylacetophenone CAS No. 898784-19-5

2-(3-Bromophenyl)-2'-trifluoromethylacetophenone

Cat. No. B1325416
M. Wt: 343.14 g/mol
InChI Key: WEPUGNFTQXIPJL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Stereochemical Outcomes in Organic Synthesis

McMurry coupling of bromoacetophenone derivatives, such as 4-bromoacetophenone, has been studied to understand the stereochemical outcomes in organic synthesis. This includes the unexpected cis:trans ratio in the synthesis of 2,3-bis(4-bromophenyl)-2-butenes, which was confirmed by X-ray crystallography (Daik et al., 1998).

Preparation of Organic Compounds

In organic syntheses, bromoacetophenone derivatives are used in the preparation of complex organic compounds, such as 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (Wong et al., 2017).

Derivatization and Analytical Chemistry

Bromoacetophenone derivatives, such as 4'-bromo-2-hydroxyacetophenone trifluoromethanesulfonate ester, are used in derivatization for spectrophotometric detection in high-performance liquid chromatography. This process is applied to a variety of carboxylic acids (Ingalls et al., 1984).

Antipathogenic Properties

Studies have shown that derivatives of bromoacetophenone, like 2-bromophenyl, exhibit antipathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This demonstrates their potential as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Antioxidant Activity

Compounds synthesized from bromoacetophenone, like (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on, have been tested for antioxidant activity, though they have shown low potency as antioxidant agents (Brahmana et al., 2021).

Anticonvulsant Activity

Research indicates that derivatives of bromoacetophenone, such as 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, have significant anticonvulsant activity. This compound, in particular, was found to be protective in the maximal electroshock seizure test in rats (Unverferth et al., 1998).

Inhibition of Carbonic Anhydrase

Bromophenols synthesized from bromoacetophenone derivatives have shown inhibitory properties against human carbonic anhydrase II, suggesting potential applications in the treatment of diseases like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Synthesis of Heterocyclic Compounds

Bromoacetophenone derivatives are utilized in the synthesis of complex heterocyclic compounds such as benzimidazoles and pyrazolopyridines, which have diverse applications in medicinal chemistry (Lygin et al., 2009).

DNA Interaction and Antioxidant Potential

New chalcones synthesized from bromoacetophenone have been studied for their interaction with DNA and antioxidant potential, demonstrating strong interactions with DNA through intercalation mode and exhibiting notable antioxidant properties (Rasool et al., 2021).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(3-bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3O/c16-11-5-3-4-10(8-11)9-14(20)12-6-1-2-7-13(12)15(17,18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPUGNFTQXIPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642316
Record name 2-(3-Bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-2'-trifluoromethylacetophenone

CAS RN

898784-19-5
Record name Ethanone, 2-(3-bromophenyl)-1-[2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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